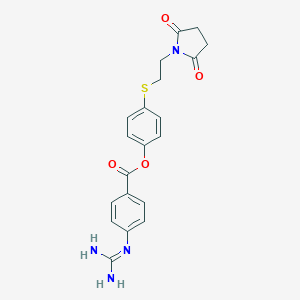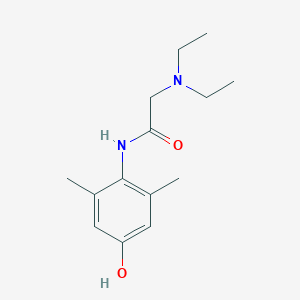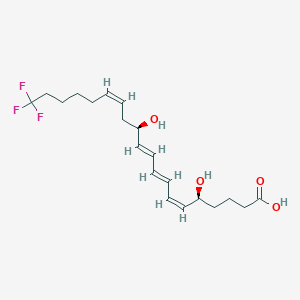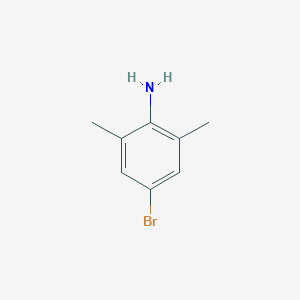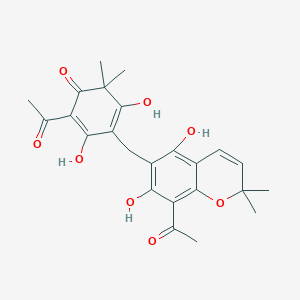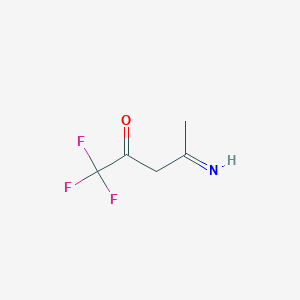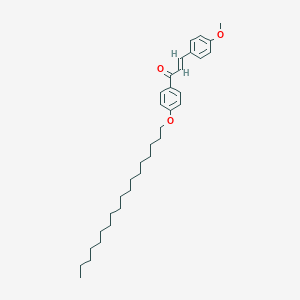
trans-4-Methoxy-4'-(octadecyloxy)chalcone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Trans-4-Methoxy-4'-(octadecyloxy)chalcone, also known as MOCA, is a synthetic compound that has gained significant attention in scientific research due to its potential applications in various fields. MOCA is a chalcone derivative that has a unique structure and properties, making it an attractive candidate for several applications.
Mecanismo De Acción
The mechanism of action of trans-4-Methoxy-4'-(octadecyloxy)chalcone is not fully understood, but it is believed to involve the modulation of various cellular signaling pathways. trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell survival. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been shown to activate the Nrf2/ARE pathway, which regulates the expression of genes involved in antioxidant defense and detoxification. Additionally, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to inhibit the activity of enzymes involved in the metabolism of carcinogens, which may contribute to its anticancer properties.
Efectos Bioquímicos Y Fisiológicos
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have several biochemical and physiological effects. In vitro studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can inhibit the production of pro-inflammatory cytokines and chemokines, reduce oxidative stress, and induce apoptosis in cancer cells. In vivo studies have shown that trans-4-Methoxy-4'-(octadecyloxy)chalcone can reduce inflammation, oxidative stress, and tumor growth in animal models. However, the effects of trans-4-Methoxy-4'-(octadecyloxy)chalcone on human health are not well understood, and further research is needed to determine its safety and efficacy.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has several advantages for lab experiments, including its stability, solubility, and low toxicity. trans-4-Methoxy-4'-(octadecyloxy)chalcone is also relatively easy to synthesize and purify, making it a cost-effective compound for research purposes. However, trans-4-Methoxy-4'-(octadecyloxy)chalcone has some limitations, including its limited availability and the need for further research to determine its optimal concentration and dosing for specific applications.
Direcciones Futuras
There are several future directions for research on trans-4-Methoxy-4'-(octadecyloxy)chalcone. One area of focus is the development of trans-4-Methoxy-4'-(octadecyloxy)chalcone-based drugs for the treatment of inflammatory and neurodegenerative diseases. Another area of focus is the investigation of trans-4-Methoxy-4'-(octadecyloxy)chalcone's potential as a plant growth regulator and pesticide. Additionally, further research is needed to determine the optimal conditions for trans-4-Methoxy-4'-(octadecyloxy)chalcone synthesis and purification, as well as its safety and efficacy in human health.
Métodos De Síntesis
Trans-4-Methoxy-4'-(octadecyloxy)chalcone can be synthesized through several methods, including the Claisen-Schmidt condensation reaction, Wittig reaction, and Suzuki-Miyaura coupling reaction. The Claisen-Schmidt condensation reaction involves the reaction between an aldehyde and a ketone in the presence of a base to form an α,β-unsaturated carbonyl compound. The Wittig reaction involves the reaction between an aldehyde or ketone and a phosphonium ylide to form an alkene. The Suzuki-Miyaura coupling reaction involves the reaction between an aryl halide and an organoboron compound in the presence of a palladium catalyst to form a biaryl compound. These methods have been used to synthesize trans-4-Methoxy-4'-(octadecyloxy)chalcone with high yields and purity.
Aplicaciones Científicas De Investigación
Trans-4-Methoxy-4'-(octadecyloxy)chalcone has been extensively studied for its potential applications in various fields, including medicine, agriculture, and material science. In medicine, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been shown to have anti-inflammatory, antioxidant, and anticancer properties. trans-4-Methoxy-4'-(octadecyloxy)chalcone has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been studied for its potential use as a plant growth regulator and pesticide. In material science, trans-4-Methoxy-4'-(octadecyloxy)chalcone has been investigated for its potential use as a coating material and as a component in electronic devices.
Propiedades
Número CAS |
122207-20-9 |
|---|---|
Nombre del producto |
trans-4-Methoxy-4'-(octadecyloxy)chalcone |
Fórmula molecular |
C34H50O3 |
Peso molecular |
506.8 g/mol |
Nombre IUPAC |
(E)-3-(4-methoxyphenyl)-1-(4-octadecoxyphenyl)prop-2-en-1-one |
InChI |
InChI=1S/C34H50O3/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-29-37-33-26-22-31(23-27-33)34(35)28-21-30-19-24-32(36-2)25-20-30/h19-28H,3-18,29H2,1-2H3/b28-21+ |
Clave InChI |
RDTGEFDWRPDLRH-SGWCAAJKSA-N |
SMILES isomérico |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)/C=C/C2=CC=C(C=C2)OC |
SMILES |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC1=CC=C(C=C1)C(=O)C=CC2=CC=C(C=C2)OC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



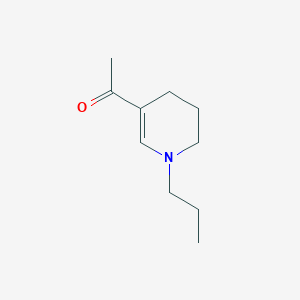
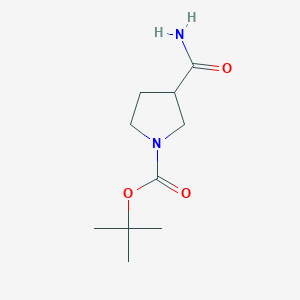
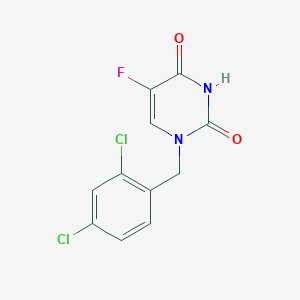
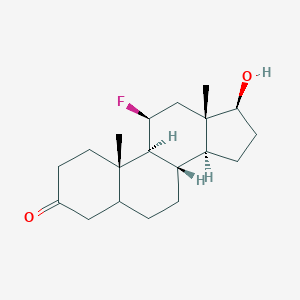
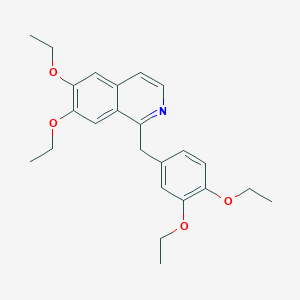
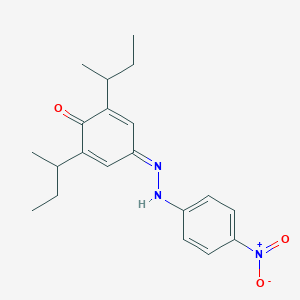
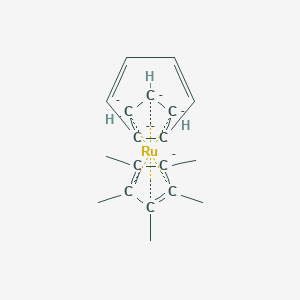
![(1S,4S)-2-Methyl-2,5-diazabicyclo[2.2.1]heptane dihydrobromide](/img/structure/B44762.png)
